molecular formula C29H42N2O5 B556318 Bpoc-Ser(Tbu)-OH CHA CAS No. 18635-04-6

Bpoc-Ser(Tbu)-OH CHA

Cat. No. B556318
CAS RN: 18635-04-6
M. Wt: 498.7 g/mol
InChI Key: YEAJOHYGKAYNGC-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bpoc-Ser(Tbu)-OH CHA is a chemical compound with the molecular formula C29H42N2O5 and a molecular weight of 498.7 g/mol .

Scientific Research Applications

Peptide Synthesis and Racemization

Bpoc-Ser(Tbu)-OH CHA is involved in the field of peptide synthesis. A study by Fenza et al. (1998) reported high levels of racemization of a similar compound, Fmoc-Ser(tBu)-OH, during stepwise solid-phase peptide synthesis under continuous-flow conditions. The research highlights the importance of the conditions used in the peptide synthesis process, specifically mentioning the use of collidine as a tertiary base to reduce racemization rates during the incorporation of serine in the peptide chain (Fenza et al., 1998).

Chemical Protective Measures and Deblocking Conditions

Another study by Kemp et al. (2009) detailed the practical preparation and deblocking conditions for N-α-2-(p-biphenylyl)-2-propyloxycarbonyl)-amino acid (N-α-Bpoc-Xxx-OH) derivatives, including Bpoc-Ser(OtBu)-OH. This research provided reproducible preparations for various L-amino acid derivatives and studied the deblocking of N-α-Bpoc peptides. The study is significant for understanding the chemical properties and handling of Bpoc-Ser(Tbu)-OH CHA in various applications, especially in peptide synthesis (Kemp et al., 2009).

Endocrine-Disrupting Chemicals and Health Impact

Although not directly related to Bpoc-Ser(Tbu)-OH CHA, there's substantial research on the impact of chemicals structurally similar to bisphenol A (BPA), which is structurally related to bisphenol compounds. Studies have shown that these chemicals, including BPA and its derivatives, can act as endocrine disruptors, affecting various biological processes and health outcomes. For instance, Kitamura et al. (2005) examined the endocrine-disrupting activities of BPA and related compounds, revealing significant variations in their estrogenic and anti-androgenic activities. This research could provide insights into the potential biological interactions and effects of Bpoc-Ser(Tbu)-OH CHA, given its structural relation to these compounds (Kitamura et al., 2005).

properties

IUPAC Name

cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAJOHYGKAYNGC-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpoc-Ser(Tbu)-OH CHA

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